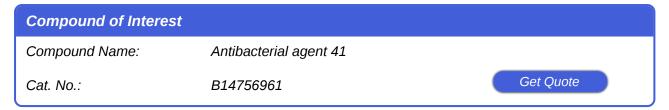


# A Meta-Analysis of Efficacy Data for Tedizolid, a Novel Oxazolidinone Antibiotic

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An objective comparison of Tedizolid versus Linezolid for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), supported by pooled clinical trial data.

This guide provides a comprehensive meta-analysis of the efficacy and safety of the oxazolidinone antibiotic, Tedizolid, referred to herein as "**Antibacterial agent 41**," in comparison to its predecessor, Linezolid. The data presented is primarily derived from a pooled analysis of the pivotal ESTABLISH-1 and ESTABLISH-2 phase 3 clinical trials, which evaluated the efficacy of a shorter 6-day course of once-daily Tedizolid against a standard 10-day course of twice-daily Linezolid in patients with Acute Bacterial Skin and Skin Structure Infections (ABSSSI).

## **Comparative Efficacy Data**

The following tables summarize the key efficacy and microbiological response rates from the pooled intent-to-treat (ITT) population of the ESTABLISH-1 and ESTABLISH-2 trials.

Table 1: Clinical Response Rates in the Intent-to-Treat (ITT) Population[1][2]



Efficacy Endpoint	Tedizolid (200 mg once daily for 6 days)	Linezolid (600 mg twice daily for 10 days)	Treatment Difference (95% CI)
Early Clinical Response (48-72 hours)	81.6%	79.4%	2.2% (-2.0 to 6.5)
Investigator-Assessed Clinical Response at End of Therapy (Day 11-13)	87.0%	87.9%	-0.8% (-4.4 to 2.7)
Investigator-Assessed Clinical Response at Post-Therapy Evaluation (7-14 days after EOT)	86.7%	86.8%	-0.1% (-3.8 to 3.6)

Table 2: Clinical Response Rates by Infection Type in the ITT Population[2][3]

Infection Type	Tedizolid Early Clinical Response	Linezolid Early Clinical Response	Odds Ratio (95% CI)
Cellulitis/Erysipelas	75.1%	77.1%	0.90 (0.64–1.27)
Major Cutaneous Abscess	85.1%	86.8%	0.93 (0.42–2.03)
Wound Infection	85.9%	82.6%	1.29 (0.66–2.51)

Table 3: Microbiological Response in Methicillin-Resistant Staphylococcus aureus (MRSA) Patients[2][3]



Response	Tedizolid	Linezolid	Odds Ratio (95% CI)
Favorable Microbiological Response	95.2%	94.0%	1.19 (0.49–2.90)

## **Comparative Safety and Tolerability**

A pooled analysis of the safety data from the ESTABLISH trials demonstrated a favorable safety profile for Tedizolid, with a lower incidence of certain adverse events compared to Linezolid.

Table 4: Incidence of Key Treatment-Emergent Adverse Events (AEs)[1][2][3][4]

Adverse Event	Tedizolid	Linezolid	P-value
Nausea	8.2%	12.2%	0.02
Vomiting	Lower with Tedizolid	Higher with Linezolid	Statistically Significant
Abnormal Neutrophil Count	Lower with Tedizolid	Higher with Linezolid	Statistically Significant
Platelet Count <150,000 cells/mm³ at End of Therapy	4.9%	10.8%	0.0003

## **Experimental Protocols**

The efficacy and safety data presented above were generated from two large-scale, randomized, double-blind, non-inferiority phase 3 clinical trials, ESTABLISH-1 (NCT01170221) and ESTABLISH-2 (NCT01421511).[1][5]

## **Study Design**

• ESTABLISH-1: Compared all-oral therapy of Tedizolid phosphate versus Linezolid.[6][7]



• ESTABLISH-2: Compared intravenous-to-oral transition therapy of Tedizolid phosphate versus Linezolid.[7][8][9]

## **Patient Population**

Adult patients with ABSSSI, including cellulitis/erysipelas, major cutaneous abscess, or wound infection, with a minimum lesion surface area of 75 cm<sup>2</sup> and signs of systemic infection were enrolled.[10]

#### Interventions

- Tedizolid Group: Received 200 mg of Tedizolid once daily for 6 days.[1][4]
- Linezolid Group: Received 600 mg of Linezolid twice daily for 10 days.[1][4]
- A double-dummy design was used to maintain blinding for the full 10 days of the study.[1]

### **Efficacy Outcome Measures**

- Primary Endpoint: Early clinical response at 48 to 72 hours after initiation of therapy, defined
  as no increase in lesion surface area from baseline and a body temperature of ≤37.6°C.[6][8]
  A non-inferiority margin of 10% was used.[6]
- Secondary Endpoints: Investigator-assessed clinical response at the end of therapy (EOT) and at a post-therapy evaluation (PTE) visit 7-14 days after the end of treatment.[1][4]

#### **Safety Outcome Measures**

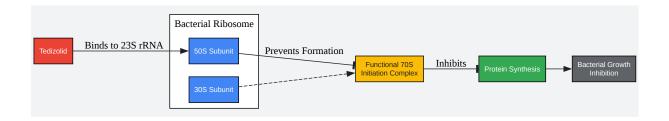
Treatment-emergent adverse events and clinical laboratory parameters, with a particular focus on gastrointestinal side effects and myelosuppression (e.g., platelet counts), were collected and analyzed.[1]

# Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both Tedizolid and Linezolid are oxazolidinone antibiotics that act by inhibiting bacterial protein synthesis.[11][12][13][14][15] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in



bacterial translation.[11][12][13][16] This unique mechanism of action at the initiation phase of protein synthesis differs from many other classes of antibiotics.[14] Tedizolid possesses a modified side chain that allows for enhanced potency and activity against some Linezolid-resistant strains.[16]



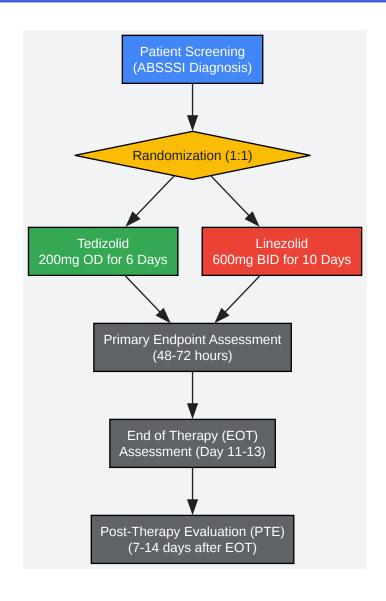
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Caption: Mechanism of action of Tedizolid.

## **Clinical Trial Workflow**

The following diagram illustrates the general workflow of the ESTABLISH phase 3 clinical trials.





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Caption: ESTABLISH clinical trial workflow.

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### Validation & Comparative





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